1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL
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Overview
Description
1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a bis(2-methoxyethyl)amino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL typically involves the reaction of naphthalene derivatives with bis(2-methoxyethyl)amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanol derivatives .
Scientific Research Applications
1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-{[Bis(2-hydroxyethyl)amino]methyl}naphthalen-2-OL
- 1-{[Bis(2-methoxyethyl)amino]methyl}benzene-2-OL
- 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-1-OL
Uniqueness: 1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81653-13-6 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[[bis(2-methoxyethyl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H23NO3/c1-20-11-9-18(10-12-21-2)13-16-15-6-4-3-5-14(15)7-8-17(16)19/h3-8,19H,9-13H2,1-2H3 |
InChI Key |
IADIIYOFMBGXRR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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